molecular formula C20H16F3N7OS B608331 KG5 CAS No. 877874-85-6

KG5

Cat. No.: B608331
CAS No.: 877874-85-6
M. Wt: 459.4 g/mol
InChI Key: CMYHZFCJPORPHY-UHFFFAOYSA-N
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Description

KG 5 is a compound known for its dual inhibitory action on platelet-derived growth factor receptor beta and B-Raf. It also inhibits other kinases such as Fms-like tyrosine kinase 3, KIT, and c-Raf. KG 5 has shown significant anticancer and antiangiogenic activities, making it a compound of interest in cancer research .

Scientific Research Applications

KG 5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as an anticancer agent due to its inhibitory action on key kinases involved in cancer progression.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

Target of Action

KG5 is an orally active compound that primarily targets PDGFRβ (Platelet-Derived Growth Factor Receptor Beta) and B-Raf . These are proteins that play crucial roles in cellular signaling. In addition to these, this compound also inhibits Flt3, KIT, and c-Raf .

Mode of Action

This compound acts as a dual allosteric inhibitor for PDGFRβ and B-Raf . Allosteric inhibitors work by binding to a site other than the active site on the target protein, leading to a change in the protein’s conformation and thus its activity. By inhibiting these targets, this compound disrupts the signaling pathways they are involved in, leading to anticancer and antiangiogenic activities .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving PDGFRβ and B-Raf. These pathways are crucial for cell proliferation and survival. By inhibiting these targets, this compound disrupts these pathways, leading to reduced cell proliferation and increased cell death . This is particularly beneficial in the context of cancer, where uncontrolled cell proliferation is a key problem.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and the induction of cell death . This is achieved through the disruption of PDGFRβ and B-Raf signaling pathways. In the context of cancer, these effects can lead to the reduction of tumor growth and size .

Biochemical Analysis

Biochemical Properties

2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine: plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. KG5 interacts with enzymes such as PDGFRβ and B-Raf , inhibiting their activity . These interactions are essential in regulating cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. The compound’s ability to inhibit these enzymes makes it a potential candidate for anti-cancer therapies.

Cellular Effects

The effects of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to sensitize tumors to radiation and chemotherapy, thereby enhancing the efficacy of these treatments. Additionally, this compound affects cell proliferation, apoptosis, and differentiation, making it a valuable tool in cancer research.

Molecular Mechanism

At the molecular level, 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. This compound acts as an allosteric inhibitor of PDGFRβ and B-Raf, leading to the inhibition of downstream signaling pathways . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine have been observed to change over time. This compound exhibits stability under specific conditions, but its degradation can lead to reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safety of this compound in clinical applications.

Metabolic Pathways

2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine: is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetic properties.

Transport and Distribution

The transport and distribution of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, leading to localized effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and transport mechanisms. Understanding these factors is essential for predicting the compound’s therapeutic and toxic effects.

Subcellular Localization

2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine: exhibits specific subcellular localization patterns that influence its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s ability to interact with its target enzymes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KG 5 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of KG 5.

    Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, and halogenation.

    Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to obtain KG 5 in its pure form.

Industrial Production Methods: Industrial production of KG 5 follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: These are used to carry out the reactions under controlled temperature and pressure conditions.

    Automated purification systems: These systems ensure the efficient purification of KG 5, maintaining high purity and yield.

    Quality control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: KG 5 undergoes various chemical reactions, including:

    Oxidation: KG 5 can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: KG 5 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Oxidized derivatives of KG 5 with additional oxygen-containing functional groups.

    Reduction: Reduced forms of KG 5 with hydrogenated functional groups.

    Substitution: Substituted derivatives of KG 5 with different functional groups replacing the original ones.

Comparison with Similar Compounds

KG 5 is unique due to its dual inhibitory action on platelet-derived growth factor receptor beta and B-Raf. Similar compounds include:

    Sorafenib: Inhibits multiple kinases, including B-Raf, but has a broader spectrum of activity.

    Sunitinib: Inhibits multiple receptor tyrosine kinases, including platelet-derived growth factor receptors, but with different selectivity.

    Vemurafenib: Specifically inhibits B-Raf with a different mechanism of action.

KG 5 stands out due to its specific dual inhibition, making it a valuable compound in targeted cancer therapy .

Properties

IUPAC Name

2-methylsulfanyl-6-[4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenoxy]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7OS/c1-32-19-26-15(24)10-16(27-19)31-14-7-5-11(6-8-14)17-28-18(30-29-17)25-13-4-2-3-12(9-13)20(21,22)23/h2-10H,1H3,(H2,24,26,27)(H2,25,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYHZFCJPORPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)C3=NC(=NN3)NC4=CC=CC(=C4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501110752
Record name 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877874-85-6
Record name 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877874-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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